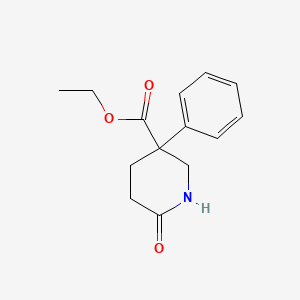

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-oxo-3-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-8-12(16)15-10-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVOSBMAMZNMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

An In-depth Technical Guide to the Biological Activity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate and Its Derivatives

Executive Summary

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate represents a core chemical scaffold with significant, yet largely untapped, potential in drug discovery. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogues reveals a landscape rich with therapeutic possibilities. This guide synthesizes the existing knowledge on related piperidine compounds to build a predictive framework for the biological activity of the title compound. We will delve into the established anti-cancer, antimicrobial, and analgesic properties of similar molecules and propose a detailed, field-proven experimental workflow for the comprehensive biological characterization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals aiming to explore and unlock the therapeutic value of this promising chemical entity.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a multitude of biological targets. This has rendered it a "privileged scaffold" in medicinal chemistry, associated with a diverse range of biological activities including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] Our target molecule, Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate, combines this privileged core with a phenyl group and a carboxylate ester, features that suggest a high potential for diverse biological interactions.

Inferred Biological Potential from Structurally Related Compounds

To construct a hypothesis-driven approach for investigating Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate, we will examine the established activities of its close structural relatives.

Anticancer Activity: Induction of Cellular Senescence

A compelling line of research has focused on N-arylpiperidine-3-carboxamide derivatives, which share the core piperidine-3-carboxylate structure. Studies have identified compounds within this class that exhibit potent antimelanoma activity.[2][3]

Mechanism of Action: These compounds were found to induce a senescence-like phenotype in human melanoma A375 cells without significant cytotoxicity to normal cells.[2][3] Cellular senescence is a state of irreversible cell cycle arrest, which is emerging as a powerful therapeutic target in oncology.[2] High-throughput screening identified an initial hit with an N-arylpiperidine-3-carboxamide scaffold, which led to the development of more potent analogues.[2][3] One such derivative demonstrated an impressive half-maximal inhibitory concentration (IC50) of 0.03 µM against A375 cells.[2]

This precedent strongly suggests that Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate should be prioritized for anticancer screening, particularly in melanoma cell lines.

Analgesic Properties: A Link to Pethidine Analogues

The core structure of our target compound also bears resemblance to synthetic opioids like pethidine (meperidine), which is an ethyl 4-phenylpiperidine-4-carboxylate. Research into derivatives of pethidine has shown that modifications, particularly at the nitrogen atom, can significantly modulate analgesic potency.[4] The replacement of the N-methyl group with substituents containing ether linkages has been shown to increase analgesic effects.[4] This relationship underscores the potential for the piperidine scaffold to interact with neurological targets, including opioid receptors.

Antioxidant and Antimicrobial Potential

A broader survey of piperidine-containing compounds reveals a consistent pattern of antioxidant and antimicrobial activities.[1]

-

Antioxidant Activity: Various derivatives, including ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates, have demonstrated free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][5]

-

Antimicrobial Activity: The piperidine moiety is a core component of many compounds screened for antibacterial and antifungal properties.[1]

These findings justify a broad-spectrum screening approach for Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate against a panel of clinically relevant bacterial and fungal strains.

Proposed Experimental Workflow for Biological Characterization

This section outlines a logical, step-by-step research plan to systematically evaluate the .

Initial In Vitro Screening Cascade

A tiered approach, starting with broad screening and progressing to more specific assays, is recommended for efficient resource allocation.

Detailed Experimental Protocols

This protocol is designed to assess the effect of the compound on the proliferation of cancer cells, such as the A375 human melanoma line.[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Structure-Activity Relationship (SAR) and Lead Optimization

Following the initial biological characterization, a medicinal chemistry campaign should be initiated to explore the structure-activity relationships. Based on the literature for related scaffolds, key modifications can be proposed.[2]

-

Phenyl Ring (R1): Introduction of electron-withdrawing or electron-donating groups can modulate pharmacokinetic properties and target binding affinity.

-

Piperidine Nitrogen (R2): As seen in analgesic analogues[4], substitution at this position is critical. Exploration of various alkyl and aryl groups is warranted.

-

Ester Group (R3): Conversion to amides, as seen in the potent antimelanoma compounds[2][3], is a high-priority synthetic goal.

Conclusion and Future Outlook

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate stands as a promising starting point for the development of novel therapeutics. The strong evidence from structurally related compounds points towards significant potential in oncology, pain management, and infectious diseases. The experimental workflows detailed in this guide provide a robust and efficient pathway for elucidating its biological activity profile. A systematic investigation, beginning with broad in vitro screening and progressing to detailed mechanistic studies and SAR exploration, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold. Further studies, including target identification and in vivo efficacy evaluations, will be the subsequent logical steps following successful initial characterization.

References

-

Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. Available from: [Link]

- Gates, M., & Newhall, W. F. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents, US4435572A.

-

Sperandio, O., et al. (2024). Quinolone derivatives as small molecule enhancers of RNAi with anticancer activity against ovarian cancer. RSC Medicinal Chemistry, 15(9), 2415-2426. Available from: [Link]

- Zhu, S. (2019). Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Google Patents, CN108484484B.

-

Kumar, A., et al. (2019). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 1-6. Available from: [Link]

-

Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1758. Available from: [Link]

-

Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Millar, R. A., & Stephenson, R. P. (1956). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy, 11(3), 247-253. Available from: [Link]

-

Kumar, K. A., et al. (2012). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 564-568. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Characterization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

This guide details the technical characterization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2), a critical 3,3-disubstituted piperidinone scaffold.[1] This intermediate is pivotal in the synthesis of neurokinin antagonists, opioid receptor ligands, and complex heterocyclic pharmaceutical agents.

Molecular Identity & Structural Significance[2][3]

This compound represents a

Physicochemical Profile

| Property | Specification | Technical Note |

| CAS Number | 5632-70-2 | |

| Formula | ||

| Molecular Weight | 247.29 g/mol | |

| Melting Point | 94–96 °C | Crystalline solid; sharp range indicates high purity. |

| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires organic modifiers for RP-HPLC. |

| Chirality | Racemic (standard) | Contains one quaternary chiral center at C3. |

Synthetic Context & Impurity Logic

Understanding the synthesis is prerequisite to accurate characterization. This scaffold is typically generated via a Michael addition of diethyl phenylmalonate to acrylonitrile, followed by reductive cyclization (Raney Ni/H

-

Primary Impurity A: Diethyl phenylmalonate (Unreacted starting material).

-

Primary Impurity B: Ethyl 5-amino-2-phenylpentanoate (Open-chain hydrolysis product).

-

Primary Impurity C: 3-phenylpiperidin-2-one (Decarboxylated byproduct).

Spectroscopic Characterization Strategy

The validation of this structure relies on confirming the regiochemistry of the phenyl ring (C3 vs. C4) and the integrity of the quaternary center .

Nuclear Magnetic Resonance (NMR)

The C3-quaternary center breaks the symmetry of the piperidine ring, creating distinct diastereotopic protons.

H NMR (400 MHz, CDCl

) – Diagnostic Signals

- 7.20–7.45 (m, 5H): Phenyl group.

-

6.30 (br s, 1H): Lactam NH . Exchangeable with D

-

4.15 (q,

-

3.65 (d,

-

Critical Insight: These appear as an AB quartet (or distinct doublets) rather than a singlet because they are adjacent to the chiral C3 center, making them diastereotopic. This confirms the quaternary substitution at C3.

-

-

2.40–2.60 (m, 2H): C5-H

-

2.10–2.30 (m, 2H): C4-H

-

1.18 (t,

C NMR (100 MHz, CDCl

) – Key Shifts

- 171.5: Ester C=O .

- 170.8: Lactam C=O . (Distinguishable by HMBC).

- 138.5: Phenyl ipso-carbon.

- 58.0: Quaternary C3 . (Key verification point; disappears in DEPT-135).

- 50.5: C2 (Methylene adjacent to N and Quaternary C).

Infrared Spectroscopy (FT-IR)

-

3200–3100 cm

: N-H stretch (Lactam, broad). -

1735 cm

: Ester C=O stretch (Sharp, higher frequency). -

1660 cm

: Lactam C=O stretch (Amide I band, lower frequency due to resonance).

Mass Spectrometry (ESI-MS)

-

[M+H]

: 248.13 -

[M+Na]

: 270.11 -

Fragmentation: Loss of ethoxy group (

) is common.

Analytical Workflow & Purity Profiling

The following diagram illustrates the decision matrix for characterizing crude material derived from the malonate cyclization route.

Figure 1: Analytical workflow for the purification and validation of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Method

Objective: Quantify purity and detect the "open-chain" amino-ester impurity.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0–2 min: 10% B (Isocratic hold to elute polar salts).

-

2–15 min: 10%

90% B (Linear gradient). -

15–20 min: 90% B.

-

-

Detection: UV at 210 nm (Amide/Ester) and 254 nm (Phenyl).

-

Retention Logic:

-

Hydrolyzed Acid Impurity: ~3–4 min (Polar).

-

Target Lactam: ~9–10 min.

-

Starting Malonate: ~13–14 min (Non-polar).[2]

-

Protocol B: Chiral Resolution (CSP-HPLC)

Since the C3 position is chiral, drug development often requires enantiomer separation.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (80:20).

-

Additives: 0.1% Diethylamine (DEA) is critical to sharpen the peak of the lactam NH.

-

Flow Rate: 0.8 mL/min.

-

Expected Separation: Baseline separation (

) is typically achievable due to the steric bulk of the phenyl/ester groups interacting with the chiral selector.

References

-

PubChem. (n.d.). Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (Compound). National Library of Medicine. Retrieved February 27, 2026, from [Link]

-

Koelsch, C. F. (1943). The Synthesis of Some 3-Phenylpiperidines. Journal of the American Chemical Society, 65(12), 2459–2460. (Foundational synthesis of 3-phenylpiperidine scaffolds).

-

Kozikowski, A. P., et al. (1993). Chemistry of Opioid Receptors. Journal of Medicinal Chemistry. (Contextual reference for 3-phenylpiperidine pharmacophores).

Sources

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate: A Strategic Scaffold in Drug Discovery

Executive Summary: The Quaternary Advantage

In the landscape of medicinal chemistry, the transition from sp²-rich flatland molecules to sp³-rich, three-dimensional scaffolds is a defining trend of modern drug discovery.[1] Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2) represents a high-value "privileged structure" intermediate. Its core utility lies in its 3,3-disubstitution pattern , which introduces a quaternary carbon center into the piperidine ring.[1]

This structural feature serves two critical functions:

-

Conformational Locking: The geminal phenyl and ester groups constrain the piperidine ring into a defined chair conformation, reducing the entropic penalty of binding to protein targets.[1]

-

Divergent Reactivity: The molecule contains three distinct vectors for diversification—the secondary lactam nitrogen (N1), the ester handle (C3), and the lactam carbonyl (C6)—making it an ideal hub for Diversity-Oriented Synthesis (DOS).[1]

This guide details the synthesis, validation, and application of this scaffold, specifically targeting researchers working in GPCR ligand design (Opioids, NK1 antagonists) and ion channel modulation.[1]

Structural Analysis & Pharmacophore Mapping

The scaffold acts as a rigidified template for several bioactive classes.[1] By manipulating the 3-position substituents, researchers can toggle between different pharmacological profiles.[1]

| Feature | Chemical Nature | Medicinal Utility |

| Quaternary Center (C3) | Gem-disubstitution (Phenyl/Ester) | Prevents metabolic oxidation at C3; locks phenyl group in axial/equatorial orientation. |

| Lactam (C6) | Amide carbonyl | Hydrogen bond acceptor; rigidifies ring; precursor to piperidine (via reduction).[1] |

| Ester (C3) | Ethyl carboxylate | "Handle" for library generation (acids, amides, alcohols, heterocycles).[1] |

| Phenyl Ring | Aromatic moiety | Pi-stacking interactions (common in GPCR hydrophobic pockets).[1] |

Validated Synthesis Protocol

The synthesis of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate relies on a robust Michael Addition – Reductive Cyclization cascade. This route is preferred for its scalability and the use of inexpensive starting materials.[1]

Phase 1: Michael Addition

Objective: Construct the acyclic carbon framework with a pendant nitrile for future cyclization.

-

Reagents: Ethyl phenylcyanoacetate, Ethyl acrylate, Triton B (benzyltrimethylammonium hydroxide) or NaOEt.[1]

-

Solvent: Ethanol or Dioxane.[1]

-

Protocol:

-

Dissolve ethyl phenylcyanoacetate (1.0 eq) in ethanol.

-

Add catalytic Triton B (0.1 eq).[1]

-

Add ethyl acrylate (1.1 eq) dropwise at 0–5°C to control the exotherm.[1]

-

Allow to warm to room temperature and stir for 4–12 hours.

-

Self-Validating Check: Monitor TLC for the disappearance of the starting cyanoacetate. The product is the diester nitrile Diethyl 2-cyano-2-phenylglutarate .[1]

-

Phase 2: Reductive Cyclization (The "One-Pot" Ring Closure)

Objective: Reduce the nitrile to a primary amine, which spontaneously attacks the distal ester to form the lactam.[1]

-

Reagents: Raney Nickel (activated), Hydrogen gas (50–100 psi or balloon if active), Ethanol.[1]

-

Protocol:

-

Charge a hydrogenation vessel with the Michael adduct from Phase 1.[1]

-

Add Raney Nickel (approx. 10–20 wt% loading).[1] Caution: Pyrophoric.[1]

-

Pressurize with H₂ (50 psi/3.5 bar) and heat to 50–60°C.

-

Mechanism: The nitrile (-CN) reduces to the primary amine (-CH₂NH₂).[1] This amine acts as an intramolecular nucleophile, attacking the γ-ester carbonyl (derived from ethyl acrylate) to close the 6-membered ring.[1]

-

Workup: Filter catalyst over Celite (under inert atmosphere). Concentrate filtrate.[1] Recrystallize from EtOAc/Hexanes.

-

Synthesis Workflow Diagram

Caption: Cascade synthesis of the target scaffold via Michael addition and reductive cyclization.

Divergent Library Generation (Hub Strategy)

Once synthesized, the scaffold serves as a "Hub" for generating diverse pharmacological agents.[1]

Path A: Lactam Reduction (Opioid/Dopamine Space)

Reducing the C6 carbonyl yields Ethyl 3-phenylpiperidine-3-carboxylate .

-

Reagent: Borane-THF (BH₃·THF) or LiAlH₄ (careful control required to avoid reducing the ester).[1]

-

Significance: 3-phenylpiperidines are structural isomers of Pethidine (4-phenyl).[1] They often exhibit distinct opioid receptor selectivity profiles (µ vs δ) and are key scaffolds for dopamine autoreceptor agonists (e.g., 3-PPP analogs).[1]

Path B: Ester Manipulation (NK1 Antagonist Space)

The C3 ester is sterically hindered but can be hydrolyzed to the acid and coupled with amines.[1]

-

Reagent: LiOH (hydrolysis) followed by HATU/Amine.

-

Significance: Many Neurokinin-1 (NK1) antagonists (e.g., for chemotherapy-induced nausea) feature a bulky amide at the piperidine core.[1] The quaternary center restricts the amide orientation, improving receptor fit.[1]

Path C: N-Alkylation (ADME Tuning)

The lactam nitrogen (N1) is acidic enough for alkylation.[1]

-

Reagent: NaH + Alkyl Halide.[1]

-

Significance: Introduction of lipophilic side chains (e.g., benzyl, fluorobenzyl) can modulate Blood-Brain Barrier (BBB) permeability.[1]

Diversity-Oriented Synthesis Diagram

Caption: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.

Case Studies & Biological Relevance

Case Study 1: The "3-PPP" Connection (Dopamine Autoreceptors)

While 3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine) is a classic dopamine autoreceptor agonist, it lacks the quaternary center. Introduction of the carboxylate at C3 (derived from our scaffold) creates a "constrained 3-PPP" analog.[1] This constraint restricts the conformational flip of the piperidine ring, potentially increasing selectivity for D2/D3 autoreceptors over postsynaptic receptors, a key goal in antipsychotic drug design.[1]

Case Study 2: NK1 Antagonists

Substance P antagonists (NK1) often utilize a piperidine core decorated with bulky aromatic groups.[1] The ethyl 6-oxo-3-phenylpiperidine-3-carboxylate scaffold provides a pre-installed aromatic ring and a vector (the ester) to attach the "pharmacophore tail" (often a 3,5-bis(trifluoromethyl)phenyl group). The lactam functionality can be retained to act as a hydrogen bond acceptor or reduced to the amine to improve basicity and solubility.[1]

References

-

BOC Sciences. Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS 5632-70-2) Product Data.[1]

-

MolCore. Synthesis and Specifications of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate.

-

Hacksell, U., et al. "3-Phenylpiperidines.[1][2] Central dopamine-autoreceptor stimulating activity."[3] Journal of Medicinal Chemistry, 1981.[1]

-

Koelsch, C. F. "The Synthesis of Some 3-Phenylpiperidine Derivatives." Journal of the American Chemical Society, 1943.[1] (Foundational synthesis of 3-phenylpiperidines via Michael addition).[1]

-

Sigma-Aldrich. Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Product Sheet.

Sources

potential biological targets of 3-phenylpiperidine-3-carboxylates

A Technical Guide to Biological Targets and Molecular Mechanisms

Executive Summary

The 3-phenylpiperidine-3-carboxylate scaffold represents a specialized class of conformationally constrained amino acids . Unlike their regioisomeric counterparts (e.g., the 4-phenylpiperidine opioids like pethidine), these 3,3-disubstituted piperidines function primarily as rigid mimetics of Phenylalanine and Phenylglycine . By locking the aromatic side chain and the amine functionality into a fixed chair conformation, these molecules serve as critical probes for mapping the steric requirements of G-Protein Coupled Receptors (GPCRs)—specifically Neurokinin-1 (NK1) and Opioid receptors —and Amino Acid Transporters .

This guide details the biological targets, mechanism of action, and experimental validation protocols for this privileged scaffold.

Structural Analysis & Pharmacophore Mapping

The core utility of 3-phenylpiperidine-3-carboxylate lies in its ability to restrict the conformational space of the amino acid side chain (

-

Constrained Phenylalanine Mimic: In linear peptides (e.g., Substance P), phenylalanine residues have high rotational freedom. In 3-phenylpiperidine-3-carboxylic acid, the phenyl ring is fused to the piperidine core at the

-carbon, locking the distance between the ammonium cation and the aromatic centroid. -

Stereochemical Implications: The C3 chiral center creates distinct spatial vectors for the carboxylate (C-terminus mimic) and the phenyl group.

-

(S)-Enantiomer: Often mimics L-Phenylalanine.

-

(R)-Enantiomer: Often mimics D-Phenylalanine.

-

DOT Diagram 1: Pharmacophore Constraints

Caption: Pharmacophore transition from flexible Phenylalanine to the rigid 3-phenylpiperidine-3-carboxylate scaffold, enhancing selectivity for NK1 receptors and transporters.

Primary Biological Target: Neurokinin-1 (NK1) Receptor

The most significant application of 3-phenylpiperidine derivatives is in the antagonism of the Neurokinin-1 (NK1) receptor , the target for Substance P (SP).

Mechanism of Action

Substance P contains two critical phenylalanine residues (Phe7 and Phe8) essential for receptor binding. 3-phenylpiperidine-3-carboxylates mimic these residues but prevent the agonist-induced conformational change required for Gq-protein coupling.

-

Binding Mode: The piperidine nitrogen interacts with a conserved glutamine or asparagine residue in the transmembrane domain, while the 3-phenyl group occupies the hydrophobic pocket normally reserved for Phe7/Phe8 of Substance P.

-

Functional Effect: Competitive Antagonism. Blocks SP-induced calcium mobilization and phosphoinositide hydrolysis.

DOT Diagram 2: NK1 Signaling Pathway Inhibition

Caption: Mechanism of NK1 receptor antagonism. The 3-phenylpiperidine scaffold blocks the Gq-coupled signaling cascade, preventing Calcium mobilization.

Secondary Targets: Amino Acid Transporters & Sigma Receptors

A. GABA and Glutamate Transporters (GAT/EAAT)

Derivatives of nipecotic acid (3-piperidinecarboxylic acid) are classic GABA uptake inhibitors (e.g., Tiagabine).

-

Modification: Introducing a phenyl group at the 3-position (gem-disubstituted) creates a "bulky" analog.

-

Effect: These compounds often lose affinity for GAT-1 (which prefers smaller substrates) but may gain selectivity for Betaine/GABA Transporter 1 (BGT-1) or act as blockers for System L (LAT1) transporters due to their resemblance to phenylalanine.

B. Sigma Receptors (σ1 / σ2)

The 3-phenylpiperidine core is a privileged structure for Sigma receptors (e.g., 3-PPP).

-

Relevance: Sigma-1 modulation is implicated in neuroprotection and cognitive enhancement.

-

Binding: The basic nitrogen and the phenyl ring at the 3-position satisfy the primary pharmacophore requirements (positive ionizable group + hydrophobic region at a specific distance).

Experimental Protocols

Protocol A: Synthesis via Bucherer-Bergs Reaction

To generate the 3-phenylpiperidine-3-carboxylic acid scaffold.

-

Start Material: 1-Benzyl-3-piperidone.

-

Reagents: Potassium cyanide (KCN), Ammonium carbonate ((NH4)2CO3), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve 1-benzyl-3-piperidone (10 mmol) in EtOH/H2O.

-

Add (NH4)2CO3 (30 mmol) and KCN (15 mmol).

-

Heat to 60°C for 24 hours in a sealed vessel.

-

Result: Formation of the hydantoin intermediate.

-

-

Hydrolysis: Reflux the hydantoin in 6N NaOH for 48 hours to yield the 3-amino-3-phenylpiperidine-carboxylic acid (if amino substituted) or modify via alpha-arylation of nipecotic ester for the direct carboxylate.

-

Alternative (Direct C3-Arylation): Use Pd-catalyzed alpha-arylation of ethyl 1-boc-piperidine-3-carboxylate with bromobenzene using LiHMDS as base.

-

Protocol B: NK1 Receptor Binding Assay (Radioligand Displacement)

Validates affinity for the primary target.

-

Membrane Prep: CHO cells overexpressing human NK1 receptors.

-

Radioligand: [3H]-Substance P (0.5 nM).

-

Competitor: Serial dilutions of 3-phenylpiperidine-3-carboxylate derivative (

to -

Incubation: 60 minutes at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.02% BSA).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and

Protocol C: Functional Ca2+ Flux Assay (FLIPR)

Validates antagonist activity.

-

Cell Loading: Load NK1-expressing CHO cells with Fluo-4 AM (calcium dye).

-

Pre-incubation: Add test compound (3-phenylpiperidine derivative) for 15 mins.

-

Stimulation: Inject Substance P (

concentration). -

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

-

Result: A decrease in fluorescence peak compared to control indicates antagonism.

Data Summary: Comparative Activity Profile

| Target Family | Specific Target | Activity Type | Potency Range ( | Pharmacological Relevance |

| Tachykinin | NK1 Receptor | Antagonist | 10 - 500 nM | Antiemetic, Antidepressant |

| Transporter | GAT-1 / BGT-1 | Inhibitor | 1 - 50 | Anticonvulsant (weak) |

| Sigma | Sigma-1 Receptor | Agonist/Antagonist | 50 - 200 nM | Neuroprotection |

| Opioid | Mu / Kappa | Antagonist | > 1 | Probe for steric bulk tolerance |

Workflow Visualization

DOT Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for validating 3-phenylpiperidine-3-carboxylates as NK1 antagonists.

References

-

Discovery of NK1 Antagonists: McLean, S., et al. (1996). "CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor."

-

Constrained Amino Acids: Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides."

-

Sigma Receptor Ligands: Largent, B. L., et al. (1984). "Structural determinants of sigma receptor affinity."

-

GABA Transporter Inhibitors: Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, synthesis and pharmacological characterization."

-

Opioid Receptor Probes: Thomas, J. B., et al. (1998). "Identification of the first trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist."

In Silico Profiling of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate: A Technical Guide

This guide outlines a comprehensive in silico characterization framework for Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS 5632-70-2). It is designed for medicinal chemists and computational biologists evaluating this scaffold as a precursor for central nervous system (CNS) active agents, specifically targeting opioid or dopaminergic pathways.

Executive Summary & Chemical Identity

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is a functionalized piperidinone derivative characterized by a quaternary carbon center at the C3 position. Structurally, it represents a "privileged scaffold" in medicinal chemistry, sharing homology with 3-phenylpiperidine CNS agents (e.g., 3-PPP) and glutarimide derivatives (e.g., thalidomide analogs).

This molecule serves as a critical chiral building block . Its in silico analysis focuses on its potential as a lead compound for G-protein coupled receptor (GPCR) modulation and its "drug-likeness" for blood-brain barrier (BBB) penetration.

Chemical Profile

| Property | Data |

| CAS Number | 5632-70-2 |

| IUPAC Name | Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 247.29 g/mol |

| Core Scaffold | |

| Key Functional Groups | Ethyl ester (hydrolyzable), Lactam (polar), Phenyl (lipophilic) |

Physicochemical Profiling (Lipinski & Veber Rules)

Before docking studies, the molecule must be evaluated for oral bioavailability and CNS penetration potential. The following parameters are derived from standard QSAR algorithms (e.g., SwissADME, RDKit).

Predicted Molecular Descriptors

| Descriptor | Value (Est.) | Interpretation |

| LogP (Lipophilicity) | 1.8 – 2.2 | Ideal. Optimal range for membrane permeability and BBB crossing. |

| TPSA (Topological Polar Surface Area) | ~55-65 Ų | High CNS Potential. <90 Ų suggests good BBB penetration. |

| H-Bond Donors (HBD) | 1 (Amide NH) | Compliant with Lipinski’s Rule of 5 (≤5). |

| H-Bond Acceptors (HBA) | 3 (Ester O, Carbonyl O) | Compliant with Lipinski’s Rule of 5 (≤10). |

| Rotatable Bonds | 4 | Compliant with Veber’s Rule (≤10). |

Expert Insight: The presence of the ethyl ester increases lipophilicity (LogP), aiding initial absorption. However, in silico metabolism modules (see Section 4) often flag this group for rapid hydrolysis by carboxylesterases (CES1) in the liver, converting it to the more polar carboxylic acid metabolite, which may not cross the BBB.

Target Identification & Molecular Docking Protocol

The 3-phenylpiperidine motif is historically associated with Opioid Receptors (MOR/KOR) and Dopamine Receptors (D2/D3) . The "6-oxo" (lactam) functionality alters the basicity of the nitrogen, likely reducing affinity for the orthosteric binding pocket of monoamine transporters unless reduced to a secondary amine.

Workflow: Inverse Docking / Target Fishing

To identify the most probable biological targets, an Inverse Docking protocol is recommended.

Protocol Steps:

-

Ligand Preparation:

-

Generate 3D conformers using OpenBabel or LigPrep .

-

Crucial Step: Generate both R- and S- enantiomers. The C3 quaternary center creates chirality, and biological activity is likely stereospecific.

-

Energy minimization using the MMFF94 force field.

-

-

Target Selection:

-

Screen against a curated subset of the PDB (Protein Data Bank) focusing on Class A GPCRs (Opioid, Dopamine, Sigma-1).

-

-

Docking Engine:

-

Use AutoDock Vina or Gold for rigid-receptor docking.

-

Grid Box: Center on the orthosteric site (e.g., Asp147 in Opioid receptors).

-

Visualization: In Silico Screening Workflow

Figure 1: Strategic workflow for evaluating the biological activity of the scaffold against CNS targets.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

For drug development, the pharmacokinetic profile is as critical as potency.

Metabolism (The Ester Liability)

-

Enzyme: Human Carboxylesterase 1 (hCES1).

-

Reaction: Hydrolysis of the ethyl ester

Carboxylic acid + Ethanol. -

Impact: The acid metabolite will be highly polar (LogP < 1.0) and likely effluxed by P-glycoprotein (P-gp), preventing CNS retention.

-

Design Strategy: If the ester is required for binding, replace with a bioisostere (e.g., oxadiazole) in derivative studies.

Toxicity (Structural Alerts)

-

Lactam Ring: Generally considered safe and non-reactive compared to epoxides or Michael acceptors.

-

Ames Test: Predicted Negative (Non-mutagenic) via QSAR models (e.g., VEGA Hub).

-

hERG Inhibition: Low probability. The lactam nitrogen is not basic at physiological pH, reducing the risk of hERG channel trapping common in basic amines.

Quantum Chemical Studies (DFT Analysis)

Density Functional Theory (DFT) studies provide insight into the electronic reactivity of the molecule, particularly for synthetic derivatization.

Protocol

-

Method: B3LYP functional with 6-31G(d,p) basis set.

-

Software: Gaussian or ORCA.

-

Key Outputs:

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the phenyl ring (pi-system).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl groups (susceptibility to nucleophilic attack).

-

Electrostatic Potential Map (MEP): Visualizes charge distribution to predict non-covalent interactions (hydrogen bonding) in the receptor pocket.

-

Synthesis & Derivatization Pathway[1][2]

While this is an in silico guide, understanding the synthetic utility grounds the computational work. This molecule is a "branch point" intermediate.

Visualization: Synthetic Logic Flow

Figure 2: The molecule serves as a precursor.[1] Path B (Reduction) yields the biologically active piperidine scaffold common in analgesics.

References

-

National Center for Biotechnology Information (NCBI). (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorg Med Chem Lett. Retrieved from [Link]

-

SwissADME. (n.d.). Molecular Modeling and Drug Design Tools. Swiss Institute of Bioinformatics. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives. Retrieved from [Link]

Sources

Methodological & Application

one-pot synthesis of substituted piperidines

Application Note: One-Pot Synthesis of Substituted Piperidines

Abstract

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, serving as the structural core for analgesics, antihistamines, and anticancer agents. Traditional linear synthesis of substituted piperidines is often plagued by low atom economy and laborious purification steps. This Application Note details two high-efficiency, one-pot protocols: the Lewis Acid-Catalyzed Aza-Diels–Alder (Povarov) Reaction and the Meldrum’s Acid-Mediated Multicomponent Cascade . These methods are selected for their operational simplicity, high stereocontrol, and ability to generate molecular complexity from simple precursors.

Introduction

In modern drug discovery, "step economy" is as critical as yield. The piperidine ring system requires precise control over regio- and stereochemistry, particularly at the C2, C3, and C4 positions. One-pot multicomponent reactions (MCRs) and cascade sequences offer a solution by combining imine formation, nucleophilic addition, and cyclization into a single synthetic operation.

This guide focuses on two distinct mechanistic approaches:

-

Pericyclic Assembly: Utilizing the Aza-Diels–Alder reaction to construct the piperidine core with high diastereoselectivity.[1]

-

Michael-Mannich Cascade: Leveraging the high reactivity of Meldrum’s acid to assemble highly functionalized piperidines under mild conditions.

Mechanistic Pathways & Causality

The Aza-Diels–Alder (Povarov) Pathway

The Povarov reaction is a three-component coupling between an aldehyde, an amine, and an electron-rich olefin (dienophile).

-

Causality: The reaction proceeds via the in situ formation of a Schiff base (imine). A Lewis Acid (LA) coordinates to the imine nitrogen, lowering the LUMO energy and facilitating a formal [4+2] cycloaddition with the electron-rich alkene.

-

Stereocontrol: The reaction typically favors the endo isomer due to secondary orbital interactions, yielding cis-substituted piperidines (or tetrahydroquinolines if the amine is aromatic).

The Meldrum’s Acid Cascade

This protocol exploits the acidity of Meldrum’s acid (pKa ~4.97) to drive a Knoevenagel condensation followed by a Michael addition.

-

Causality: The sequence is thermodynamically driven by the formation of a stable heterocycle. The initial condensation creates an electron-deficient acceptor, which traps the nucleophile (generated from the amine/aldehyde interaction) to close the ring via an intramolecular Mannich-type reaction.

Protocol A: Lewis Acid-Catalyzed Aza-Diels–Alder Reaction

Target: 2,4-Diaryl-1,2,3,4-tetrahydroquinolines (Fused Piperidines) Scope: Applicable to electron-rich anilines and styrenes/vinyl ethers.

Materials

-

Amine: Aniline (1.0 equiv)

-

Aldehyde: Benzaldehyde (1.0 equiv)

-

Olefin: N-Vinyl-2-pyrrolidone or Styrene (1.0 equiv)

-

Catalyst: Indium(III) Chloride (

) or Scandium(III) Triflate ( -

Solvent: Acetonitrile (

) or Dichloromethane (DCM)

Step-by-Step Methodology

-

Imine Pre-formation (Optional but Recommended):

-

In a dry round-bottom flask, dissolve aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous

(5 mL). -

Add

(anhydrous) to sequester water. Stir at RT for 30 mins.[2] Filter off solids if necessary. -

Note: Many modern Povarov protocols skip isolation and proceed directly.

-

-

Catalyst Addition:

-

Add the olefin (1.0 mmol) to the reaction mixture.

-

Add

(0.1 mmol, 10 mol%) in one portion.

-

-

Reaction:

-

Stir the mixture at room temperature. Monitor via TLC (30% EtOAc/Hexane).

-

Checkpoint: If conversion is sluggish after 2 hours, heat to 40°C. High temperatures (>80°C) may degrade selectivity.

-

-

Work-up:

-

Quench with saturated aqueous

(10 mL). -

Extract with DCM (

mL). -

Dry organic layer over

and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Data Summary: Catalyst Efficiency

| Catalyst | Solvent | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) |

| 4 | 88 | 92:8 | ||

| 2 | 92 | 95:5 | ||

| DCM | 6 | 75 | 80:20 | |

| None | 24 | <10 | N/A |

Protocol B: Pseudo-Five-Component Synthesis via Meldrum’s Acid

Target: Highly functionalized piperidine-3-carboxylic acids or lactams. Reference: Adapted from ACS Combinatorial Science [1].

Materials

-

Component 1: Aromatic Aldehyde (1.0 mmol)

-

Component 2: Meldrum’s Acid (1.0 mmol)

-

Component 3:

-Nitrostyrene derivative (1.0 mmol) -

Component 4: Ammonium Acetate (

) (1.5 mmol) -

Solvent: Ethanol (EtOH) - Green Solvent

Step-by-Step Methodology

-

One-Pot Assembly:

-

To a 25 mL flask equipped with a magnetic stir bar, add Ethanol (5 mL).

-

Sequentially add the aromatic aldehyde, Meldrum’s acid,

-nitrostyrene, and ammonium acetate. -

Critical: Order of addition is generally flexible, but adding ammonium acetate last ensures the initial Knoevenagel adduct can form transiently.

-

-

Reaction Conditions:

-

Heat the mixture to reflux (80°C) with vigorous stirring.

-

Reaction time is typically 3–5 hours.

-

Visual Cue: The reaction often precipitates the product as a solid upon cooling.

-

-

Work-up (Filtration Protocol):

-

Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid cake with cold Ethanol (

mL) and then Diethyl Ether (

-

-

Purification:

-

Recrystallization from EtOH/DMF is usually sufficient. Column chromatography is rarely needed due to the high atom economy and precipitation-based isolation.

-

Mechanistic Visualization

Figure 1: Catalytic Cycle of the Povarov Reaction

The following diagram illustrates the Lewis Acid-catalyzed assembly of the piperidine core.

Caption: Figure 1. Lewis Acid-catalyzed Povarov reaction pathway involving imine activation and [4+2] aza-Diels-Alder cycloaddition.

Figure 2: Meldrum's Acid Cascade Workflow

Logical flow for the multicomponent assembly.

Caption: Figure 2. One-pot cascade synthesis of piperidines utilizing Meldrum's acid as a diversity-generating scaffold.

Troubleshooting & Optimization (Expert Insights)

-

Moisture Sensitivity: While Protocol B (Meldrum's) is robust in Ethanol, Protocol A (Povarov) is sensitive to water if using highly active Lewis Acids like

. -

Diastereoselectivity: In the Povarov reaction, selectivity is temperature-dependent.

-

Rule of Thumb: Lower temperatures (-20°C to 0°C) favor the cis-isomer (kinetic control).

-

Optimization: If trans-selectivity is required, consider using Brønsted acid catalysts (e.g., TFA) which often favor the thermodynamic product.

-

-

Stirring Efficiency: Multicomponent reactions often involve viscous intermediates. Ensure vigorous magnetic stirring (minimum 600 rpm) or use an overhead stirrer for scales >10g.

References

-

One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. Source: ACS Combinatorial Science (2014).[3] URL:[Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Source: Molecules (MDPI) (2022).[2] URL:[Link]

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Source: Organic Letters (via NCBI PMC). URL:[Link]

-

Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Source: Angewandte Chemie International Edition (Cited via ResearchGate). URL:[Link]

Sources

Application Note: Purification of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

[1]

Introduction & Chemical Context

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is a functionalized

-

Chemical Structure: The molecule contains a piperidine ring with a ketone at C6 (lactam), and both a phenyl group and an ethyl ester group at C3.[1]

-

Physical Properties:

Impurity Profile Analysis

Understanding the synthesis origin is crucial for purification.[1] This compound is typically synthesized via a Michael addition of ethyl phenylcyanoacetate (or similar phenylacetic acid derivatives) to acrylonitrile, followed by reductive cyclization or hydrolysis/cyclization sequences.[1]

| Impurity Type | Origin | Removal Strategy |

| Unreacted Starting Materials | Phenylacetic acid esters, Acrylonitrile | High solubility in non-polar solvents (Wash/Trituration).[1] |

| Open-Chain Intermediates | Uncyclized amino-esters | Polar; removed via aqueous workup or recrystallization.[1] |

| Decarboxylated Byproducts | Hydrolysis of ester followed by decarboxylation | Lower molecular weight; separation via chromatography.[1] |

| Inorganic Salts | Catalysts (e.g., Raney Ni/Co residues) | Filtration and aqueous extraction.[1] |

Decision Matrix: Purification Workflow

The following logic gate determines the appropriate purification method based on the crude material's state and purity level.

Figure 1: Strategic workflow for selecting the optimal purification technique based on crude material characteristics.

Detailed Protocols

Method A: Trituration (Slurry Wash)

Best For: Removing surface impurities and oily residues from crude solids.[1] Principle: Exploits the high solubility of non-polar impurities in ether-based solvents where the target lactam is sparingly soluble.

Reagents:

Protocol:

-

Place the crude solid (e.g., 10 g) in a 100 mL Erlenmeyer flask.

-

Add MTBE (3–5 mL per gram of solid).

-

Sonicate for 5–10 minutes to break up aggregates.

-

Stir vigorously at room temperature for 30 minutes.

-

Cool the suspension to 0–5 °C in an ice bath for 15 minutes.

-

Filter the solid using a sintered glass funnel (porosity 3 or 4).

-

Wash the filter cake with cold MTBE (2 x 10 mL).

-

Dry under vacuum at 40 °C.

Method B: Recrystallization (The Gold Standard)

Best For: Final polishing to achieve >99% purity (API grade).[1] Solvent System: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent).[1] Thermodynamic Basis: The compound dissolves in hot EtOAc but crystallizes upon cooling/anti-solvent addition, excluding impurities from the lattice.[1]

Protocol:

-

Dissolution:

-

Crystallization:

-

Remove from heat.[1][3] While still hot, slowly add n-Heptane dropwise until a faint turbidity persists.

-

Add a few drops of EtOAc to clear the solution.[1]

-

Allow the flask to cool slowly to room temperature (insulate with a towel if necessary to slow cooling).[1]

-

Once at room temperature, transfer to a fridge (4 °C) for 2–4 hours to maximize yield.

-

-

Isolation:

Expected Yield: 70–85% recovery.[1][4] Target MP: 94–96 °C.

Method C: Flash Column Chromatography

Best For: Purifying oily crude mixtures or separating distinct side-products.[1]

System Parameters:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase: Gradient elution using Hexanes (A) and Ethyl Acetate (B).[1]

Gradient Table:

| Time (min) | % Hexane (A) | % EtOAc (B) | Phase Description |

|---|---|---|---|

| 0–5 | 90% | 10% | Elute non-polar impurities |

| 5–20 | 90%

Detection: UV at 254 nm (Phenyl chromophore).[1]

TLC Monitor: 1:1 Hexane:EtOAc (

Quality Control & Validation

To ensure the protocol's success, the isolated product must be validated against the following criteria.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient (10% to 90% ACN over 20 min).

-

Flow Rate: 1.0 mL/min.[1]

-

Wavelength: 210 nm and 254 nm.[1]

-

Acceptance Criteria: Purity Area %

98.0%.

¹H-NMR Confirmation (CDCl₃, 400 MHz)

Key diagnostic signals to verify structure and solvent removal:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Recrystallization) | Too much solvent used.[1] | Evaporate solvent to 50% volume and re-cool.[1] |

| Oiling Out | Cooling too fast or impurities too high.[1] | Re-heat, add more solvent, and seed with a pure crystal.[1] |

| Colored Impurities | Oxidation byproducts.[1] | Treat hot EtOAc solution with activated charcoal (5% w/w), filter hot, then crystallize. |

| Low Melting Point (<90°C) | Solvent entrapment or wet product.[1] | Dry under high vacuum (>1 mbar) at 50 °C for 24 hours. |

References

-

National Institutes of Health (PMC). (2021).[1] Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (Reference for general lactam purification techniques). Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of Functionalized Piperidines. (General reference for piperidone workup). Retrieved from [Link]

Application Note: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate in Neuroscience Drug Discovery

[1]

Introduction & Core Utility

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2) is a specialized heterocyclic building block used in the synthesis of 3,3-disubstituted piperidines , a "privileged scaffold" in neuropharmacology.[1] Its structural versatility allows researchers to access two distinct classes of neuroactive compounds:[1]

-

Constrained Amino-Acid Mimetics (Lactam-Retained) : Used to synthesize high-affinity Muscarinic Acetylcholine Receptor (mAChR) antagonists and Tachykinin (NK1) receptor ligands.[1]

-

3-Phenylpiperidine Pharmacophores (Lactam-Reduced) : A direct precursor to Isopethidine (an isomer of Meperidine) and 3-PPP analogs, which are critical for probing Opioid and Sigma/Dopamine receptor selectivity.[1]

This guide provides the protocols for leveraging this scaffold to generate library diversity for GPCR-targeted drug discovery.[1]

Chemical Properties & Handling

| Property | Specification |

| CAS Number | 5632-70-2 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Structure | 3-Phenyl-3-ethoxycarbonyl-piperidin-6-one (δ-lactam) |

| Solubility | Soluble in DMSO, Ethanol, DCM; sparingly soluble in water.[1] |

| Stability | Stable under standard conditions. Hydroscopic; store desiccated at 4°C. |

| Handling | Standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1] |

Application Workflows & Synthetic Logic

A. The "Lactam-Retaining" Pathway (Muscarinic & NK1 Antagonists)

In this workflow, the lactam ring is preserved to function as a conformationally constrained linker.[1] The ester group is typically transesterified or hydrolyzed to couple with bulky amines or alcohols (e.g., Quinuclidinol).[1]

-

Target Mechanism : The rigid lactam ring orients the phenyl and carbonyl groups to mimic the pharmacophore of acetylcholine or Substance P antagonists.[1]

-

Key Reference : Analogous to the synthesis of quinuclidinyl esters for overactive bladder (OAB) treatment.

B. The "Lactam-Reducing" Pathway (Opioid & Sigma Ligands)

Reduction of the C6-carbonyl yields the 3-phenylpiperidine core.[1] This scaffold is an isomer of the pethidine (meperidine) class of opioids.[1]

-

Target Mechanism : 3-Phenylpiperidines exhibit unique selectivity profiles for µ-opioid and Sigma-1 receptors compared to their 4-phenyl counterparts.[1]

-

Challenge : Standard reduction (LiAlH₄) reduces the ester to an alcohol.[1] Selective reduction requires specific protocols (e.g., Borane-DMS) or stepwise modification.

Experimental Protocols

Protocol 1: N-Alkylation for Library Generation

Objective: To introduce diversity at the nitrogen position (N1) prior to core modification.[1]

Reagents:

-

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (1.0 eq)[1][]

-

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion) (1.5 eq)[1]

-

DMF (Anhydrous)

Step-by-Step:

-

Preparation : Dissolve the substrate (1.0 g, 4.0 mmol) in anhydrous DMF (10 mL) under Argon. Cool to 0°C.[1][3]

-

Deprotonation : Add NaH (240 mg, 6.0 mmol) portion-wise. Stir at 0°C for 30 min until gas evolution ceases. The solution will turn yellow/orange.[1]

-

Alkylation : Add the Alkyl Halide dropwise.[1] Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench : Carefully quench with saturated NH₄Cl solution (10 mL).

-

Extraction : Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine. Dry over MgSO₄.

-

Purification : Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Note: This yields the N-substituted lactam , ready for Protocol 2 or 3.[1]

-

Protocol 2: Selective Reduction to 3-Phenylpiperidine Scaffolds

Objective: To reduce the lactam to a cyclic amine while managing the ester group.[1]

Method A: Full Reduction (Alcohol Product) Use this if the target is a 3-hydroxymethyl-3-phenylpiperidine (common for Sigma ligands).[1]

-

Dissolve N-alkylated lactam in dry THF.

-

Add LiAlH₄ (3.0 eq) at 0°C. Reflux for 6 hours.

-

Result : Yields 1-Alkyl-3-phenyl-3-(hydroxymethyl)piperidine . The ester is reduced to an alcohol.[1]

Method B: Lactam-Selective Reduction (Ester Retention - Difficult) Use this if the ester is required for Isopethidine analogs.

-

Alternative Strategy: It is often more efficient to hydrolyze the ester to the acid, couple an amine (to form an amide), and then reduce both amides to amines using BH₃·DMS .

Protocol 3: Synthesis of Muscarinic Antagonist Precursors (Transesterification)

Objective: To couple the scaffold with 3-Quinuclidinol (a classic muscarinic headgroup).[1]

Reagents:

-

Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (1.0 eq)[1][]

-

3-Quinuclidinol (1.5 eq)[1]

-

Sodium Ethoxide (NaOEt) (catalytic) or Ti(OiPr)₄[1]

-

Toluene (Anhydrous)[1]

Step-by-Step:

-

Mix substrate and 3-Quinuclidinol in toluene.

-

Add catalyst (NaOEt).[1]

-

Reflux with a Dean-Stark trap to remove ethanol continuously (driving the equilibrium).

-

Monitor by TLC.[1] Upon completion, wash with water and extract.

-

Result : 3-Quinuclidinyl 6-oxo-3-phenylpiperidine-3-carboxylate . This compound is screened for M1/M3 muscarinic receptor affinity.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways from the core building block to key neuroactive classes.[1]

Caption: Divergent synthesis map showing the conversion of the 5632-70-2 building block into Muscarinic (Lactam-Retained) and Opioid/Sigma (Lactam-Reduced) pharmacophores.

References

-

Isopethidine (Opioid)

- United Nations Office on Drugs and Crime (UNODC). "Multilingual Dictionary of Narcotic Drugs and Psychotropic Substances." (Lists 1-Methyl-3-phenylpiperidine-3-carboxylic acid ethyl ester as an isomer of Pethidine).

-

Source:

-

Muscarinic Antagonist Synthesis

-

Coppola, G. M.[1] "The Chemistry of 3-Phenylpiperidines." Journal of Heterocyclic Chemistry. (General review of the scaffold synthesis).

-

Patent US4855290A. "Quinuclidinyl esters of substituted 1-azacycloalkanecarboxylic acids."[1] (Describes the use of 2-oxo-3-phenylpiperidine-3-carboxylates for muscarinic antagonism).

-

Source:

-

-

Sigma/Dopamine Ligands (3-PPP)

experimental protocol for N-alkylation of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate

This Application Note and Protocol guide details the N-alkylation of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2). This scaffold features a quaternary carbon at the C3 position (bearing both a phenyl and an ester group) and a lactam moiety.

The protocol prioritizes regioselectivity (N- vs. O-alkylation) and chemoselectivity (preservation of the ethyl ester).

Introduction & Mechanistic Insight

The substrate, Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate , presents a specific synthetic challenge: alkylating the lactam nitrogen (N1) without hydrolyzing the ester or racemizing the quaternary center at C3.

Structural Analysis[1]

-

Lactam Nitrogen (N1): Unlike amines, the lactam nitrogen is non-nucleophilic due to resonance delocalization with the C6 carbonyl. Functionalization requires deprotonation (pKa ~17) to form an imidate/amide anion.

-

Quaternary Center (C3): The C3 position is fully substituted (Phenyl, Ester, C2, C4). This prevents C-alkylation at this position but makes the molecule sterically congested.

-

Ester Moiety: Susceptible to hydrolysis (saponification) under aqueous basic conditions. Anhydrous methods are strictly required.

Regioselectivity (N- vs. O-Alkylation)

Upon deprotonation, the resulting ambident anion can react at Nitrogen (yielding the desired N-alkyl lactam) or Oxygen (yielding an imidate ether).

-

N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, DMSO) and soft electrophiles.

-

O-Alkylation (Kinetic Control): Can occur with hard electrophiles or in non-polar solvents where the cation is tightly ion-paired to the oxygen.

Strategic Choice: We employ Sodium Hydride (NaH) in DMF as the primary method. The high dielectric constant of DMF dissociates the ion pair, favoring the "softer" nitrogen nucleophile and ensuring high regioselectivity.

Reaction Scheme & Logic

Figure 1: Mechanistic pathway for the alkylation of lactam anions. The choice of solvent and counter-ion directs the pathway toward the N-alkylated product.

Experimental Protocols

Method A: Standard High-Yield Protocol (NaH/DMF)

Best for: Primary alkyl halides, benzyl halides, and scale-up.

Reagents:

-

Substrate: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask under Nitrogen or Argon.

-

Base Washing (Optional but Recommended): Place NaH (1.2 equiv) in the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive. Decant hexanes carefully.

-

Solvation: Suspend the NaH in anhydrous DMF at 0°C (ice bath).

-

Deprotonation: Dissolve the Substrate in a minimum volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Observation: Evolution of H2 gas. The solution may turn yellow/orange indicating anion formation.

-

Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

-

-

Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

-

Reaction: Allow to warm to RT and stir.

-

Time: 2–12 hours (Monitor by TLC/LCMS).

-

-

Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl to quench excess hydride.

-

Work-up: Dilute with Ethyl Acetate (EtOAc) and water. Wash the organic layer with water (3x) to remove DMF, then brine (1x).

-

Drying: Dry over Na2SO4, filter, and concentrate in vacuo.

Method B: Mild Phase-Transfer Protocol (Solid-Liquid PTC)

Best for: Substrates sensitive to strong bases or if anhydrous DMF is unavailable.

Reagents:

-

Base: Solid KOH (powdered) or Cs2CO3 (2.0 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

-

Solvent: THF or Toluene

Step-by-Step Procedure:

-

Dissolve the substrate and Alkyl Halide (1.5 equiv) in THF.

-

Add TBAB (0.1 equiv) and the solid base (KOH or Cs2CO3).

-

Stir vigorously at RT (or reflux for unreactive halides like alkyl chlorides).

-

Note: Monitor ester hydrolysis.[1] If the ester begins to hydrolyze, switch to Method A.

Purification & Characterization

The N-alkylated product is typically less polar than the N-H starting material.

| Technique | Parameter | Notes |

| TLC | Hexanes:EtOAc (7:3 to 1:1) | Product Rf > Starting Material Rf. Imidate (O-alkyl) usually has higher Rf than N-alkyl. |

| Flash Column | Silica Gel | Gradient elution. N-alkyl product is stable. |

| NMR (1H) | N-CH2 signals | Look for the distinct shift of the N-CH2 protons (typically 3.2–3.8 ppm). Absence of N-H signal (~6-8 ppm). |

| IR | Carbonyl Stretch | Lactam C=O: ~1640–1680 cm⁻¹. Ester C=O: ~1730 cm⁻¹. (O-alkylation results in loss of Lactam C=O). |

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common reaction failures.

Critical Failure Points:

-

Moisture: Water in DMF will cause NaH to generate NaOH, which rapidly hydrolyzes the ethyl ester to the carboxylic acid. Solution: Use molecular sieves to dry DMF and store NaH in a desiccator.

-

O-Alkylation: Significant formation of the imidate (O-alkyl) byproduct. Solution: Ensure the reaction is not too dilute; ion-pairing favors N-alkylation in concentrated polar solutions. Switch counter-ion to Lithium (LiH) or Potassium (KH) if necessary, though NaH is usually optimal.

References

- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition; Wiley-Interscience, 2007.

- Challis, B. C.; Challis, J. A. "Amides and Related Compounds." In Comprehensive Organic Chemistry; Barton, D. H. R., Ollis, W. D., Eds.; Pergamon: Oxford, 1979; Vol. 2, p 957. (General lactam reactivity).

-

Mitch, C. H.; et al. "3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists with Potent Anorectant Activity." Journal of Medicinal Chemistry1993 , 36(20), 2842–2850. Link (Describes alkylation of similar phenyl-piperidine scaffolds).

- Kozikowski, A. P.; et al. "Synthesis of 3,3-Disubstituted Piperidines." Journal of Organic Chemistry1996, 61, 587.

-

BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." Link (General industry standard protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Synthesis

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Yield Optimization & Troubleshooting for 3,3-Disubstituted Piperidine Scaffolds. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (also known as 5-carbethoxy-5-phenyl-2-piperidone in some older nomenclature) is a classic two-step sequence involving a Michael Addition followed by a Reductive Cyclization .

While the pathway is chemically established, researchers often encounter yields below 40% due to three critical failure points:

-

Polymerization of the acrylate acceptor during the Michael addition.

-

Dimerization (secondary amine formation) during the nitrile hydrogenation.

-

Hydrolysis of the ester moiety during workup.

This guide provides a self-validating protocol to stabilize yields at >75% through rigorous control of thermodynamics and catalytic kinetics.

Module 1: The Michael Addition (Constructing the Carbon Skeleton)

Objective: Synthesize Diethyl 2-cyano-2-phenylpentanedioate (Diethyl 2-cyano-2-phenylglutarate) with >95% purity.

The Protocol

-

Substrate: Ethyl phenylcyanoacetate (1.0 eq).

-

Reagent: Ethyl acrylate (1.1 eq).

-

Catalyst: Sodium Ethoxide (NaOEt) (0.05 – 0.1 eq) in absolute Ethanol.

-

Key Condition: Temperature must be maintained between 0°C and 25°C .

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned into a viscous gel or solid mass. What happened? A: You likely triggered the anionic polymerization of ethyl acrylate.

-

Cause: Adding the catalyst after mixing the acrylate and the acetate, or running the reaction too hot (>40°C).

-

Correction: Dissolve the Ethyl phenylcyanoacetate and the catalyst (NaOEt) in ethanol first. Then, add the Ethyl acrylate dropwise at 0°C. This ensures the acrylate is consumed by the carbanion immediately upon entry, preventing high local concentrations of free acrylate monomer.

Q: The yield is good, but the product is an oil that won't crystallize. Is it pure? A: The diester intermediate is typically a viscous oil.

-

Validation: Check 1H NMR. Look for the disappearance of the singlet methine proton of the starting phenylcyanoacetate (~5.0 ppm).

-

Action: Do not attempt to crystallize. Remove the solvent and unreacted acrylate under high vacuum (< 1 mbar) at 50°C. Use the crude oil directly in the next step; purification by distillation often leads to thermal decomposition (retro-Michael).

Module 2: Reductive Cyclization (Closing the Ring)

Objective: Convert the nitrile to a primary amine, which spontaneously cyclizes to form the lactam ring.

The Protocol

-

Substrate: Crude Diethyl 2-cyano-2-phenylpentanedioate.

-

Catalyst: Raney Nickel (W-2 or W-4 activity), 10-20 wt% loading.

-

Solvent: Absolute Ethanol (Anhydrous is critical).

-

Pressure: 70–100 bar (1000–1450 psi)

. -

Temperature: 90°C – 110°C.

Troubleshooting Guide (Q&A)

Q: The hydrogenation stalled. I still see the nitrile peak in IR (

-

Cause 1: Poisoned Catalyst. The crude oil from Step 1 may contain traces of sulfur or polymerized acrylate.

-

Cause 2: Insufficient Pressure. Palladium on Carbon (Pd/C) at low pressure (balloon/Parr shaker) is rarely effective for this sterically hindered nitrile.

-

Correction: Switch to Raney Nickel or Raney Cobalt . These catalysts have a higher affinity for nitrile adsorption. Increase pressure to >50 bar.

Q: I obtained a mixture of the desired product and a sticky, insoluble byproduct. A: You are seeing Secondary Amine Dimerization .

-

Mechanism: The intermediate imine reacts with the newly formed amine of another molecule before it can cyclize.

-

Correction: Add Ammonia (gas or solution) or Acetic Acid to the reaction mixture.

-

Ammonia:[1] Suppresses secondary amine formation by shifting the equilibrium toward the primary amine.

-

Acetic Acid:[2] Protonates the primary amine immediately, preventing it from attacking the intermediate imine, though this may slow down the subsequent cyclization step.

-

Recommendation: For this specific lactam, high dilution in ethanol is often sufficient without additives if the pressure is high enough (rapid reduction favors the primary amine).

-

Visualizing the Pathway

The following diagram illustrates the critical intermediates and the specific failure modes (in red) that must be avoided.

Caption: Reaction pathway showing the critical divergence points where yield is lost to polymerization or dimerization.

Module 3: Optimization Matrix

Use this table to select conditions based on your available equipment.

| Parameter | Standard (Low Yield) | Optimized (High Yield) | Rationale |

| Catalyst | Pd/C (10%) | Raney Nickel (W-2) | Raney Ni is superior for sterically hindered nitrile reduction. |

| Pressure | 1–5 bar (Balloon) | 70–100 bar | High pressure increases the rate of reduction over side-reactions. |

| Solvent | EtOH (Wet) | EtOH (Anhydrous) | Water competes with the amine for the ester, causing hydrolysis to the acid. |

| Additives | None | None or NH₃ | High dilution is usually sufficient; NH₃ ensures primary amine selectivity. |

| Temp | Room Temp | 90–110°C | Thermal energy is required to overcome the activation barrier of the nitrile reduction. |

Module 4: Troubleshooting Logic Tree

Follow this decision tree if your isolated yield is <50%.

Caption: Diagnostic workflow for identifying the root cause of yield loss.

References

-

Koelsch, C. F. (1943). "The Synthesis of Some 3-Phenylpiperidines." Journal of the American Chemical Society, 65(12), 2459–2460.[3] Link[3]

- Foundational text describing the Michael addition and reductive cyclization sequence for this class of compounds.

- Barreri, G., et al. (2024). "Catalytic Hydrogenation of Nitriles: A Practical Guide." Organic Process Research & Development (General Reference for Nitrile Reduction conditions).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Organic Chemistry Portal. "Synthesis of Piperidines." Link

- General overview of piperidine synthesis methodologies including hydrogenation str

Sources

challenges in the stereoselective synthesis of 3-substituted piperidines

The following guide is structured as a Technical Support Center for the stereoselective synthesis of 3-substituted piperidines. It addresses the most common "support tickets" (technical challenges) encountered by medicinal chemists and process engineers.

Status: Online | Current Load: High | Topic: 3-Substituted Piperidines

Welcome to the Advanced Synthesis Support Hub. Below you will find troubleshooting workflows for the most persistent challenges in generating chiral 3-substituted piperidines: enantiocontrol during hydrogenation , C3-regioselectivity , and scalability of resolution .

🎫 Ticket #101: Low Enantioselectivity in Pyridine Hydrogenation

User Report: "I'm attempting the asymmetric hydrogenation of 3-substituted pyridinium salts using [Rh(cod)Cl]₂/chiral phosphine. Conversion is high (>95%), but ee is stuck below 50%. I suspect catalyst poisoning or racemization."

🔧 Root Cause Analysis

This is a classic failure mode. The low ee is rarely due to the initial hydride transfer but rather post-reduction racemization .

-

Catalyst Poisoning: The basic nitrogen of the partially reduced enamine/imine intermediates coordinates strongly to the metal center, killing turnover or altering the chiral pocket.

-

Enamine-Imine Tautomerization: The dihydropyridine intermediate undergoes acid-catalyzed isomerization. If the iminium salt forms, the stereocenter at C3 becomes labile (acidic proton at C2/C4 facilitates scrambling).

🛠️ Troubleshooting Protocol

Step 1: Switch to an Iridium-Phosphole System Rhodium systems often struggle with the basicity of the substrate. Iridium complexes with N,P-ligands (e.g., PHOX or phosphole-based ligands like MP2-SEGPHOS) are superior for these substrates.

Step 2: The "Base Additive" Fix Counter-intuitively, adding a base (Et₃N) to the reaction mixture can spike ee from 20% to >90%.

-

Mechanism: The base scavenges the HBr/HCl produced or present in the pyridinium salt, preventing the acid-catalyzed enamine-iminium isomerization that leads to racemization.

Step 3: Protocol Validation (Self-Validating Experiment) Run the following parallel screen:

-

Vial A: Substrate + Catalyst (Standard)

-

Vial B: Substrate + Catalyst + 1.0 equiv Et₃N

-

Vial C: Substrate + Catalyst + Acylating Agent (e.g., Boc₂O)

If Vial B shows high ee, the issue was acid-catalyzed racemization. If Vial C works best, the issue was catalyst poisoning (Boc protects the N-lone pair).

📊 Data: Effect of Base Additive on Enantioselectivity

Ref: Renom-Carrasco et al., Chem. Eur. J. 2016 [1]

| Entry | Substrate (3-R) | Catalyst System | Additive (1.0 eq) | Yield (%) | ee (%) |

| 1 | Phenyl | Rh-JosiPhos | None | 95 | 18 |

| 2 | Phenyl | Rh-JosiPhos | Et₃N | 92 | 90 |

| 3 | Methyl | Rh-JosiPhos | Et₃N | 88 | 85 |

| 4 | 2-Thiophene | Ir-Phosphole | None | 99 | 92 |

🎫 Ticket #205: Regioselectivity Failures (C3 vs. C2/C4)

User Report: "I need to install an aryl group at the C3 position of a piperidine scaffold. Direct C-H activation always hits the C2 (alpha) position due to electronic activation, or C4 due to sterics. How do I force C3?"

🔧 Root Cause Analysis

The C3 position is the "dead zone" of piperidine functionalization:

-

C2: Electronically activated (alpha to nitrogen).

-

C3: Deactivated inductively by the nitrogen and sterically crowded compared to C4.[1] Direct Pd-catalyzed C-H arylation will almost always favor C2.

🛠️ Troubleshooting Protocol

Solution A: The "Indirect" Cyclopropane Route Do not attempt direct C-H activation.[1] Instead, use a Rh-catalyzed asymmetric reductive Heck reaction .

-

Substrate: Start with a dihydropyridine (DHP) or pyridine carbamate.

-